2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole
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Overview
Description
2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a trifluoromethyl group, and a 3-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid
Chlorination: The chloro group can be introduced through the reaction of the thiazole intermediate with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Benzoylation: The final step involves the introduction of the 3-methylbenzoyl group through a Friedel-Crafts acylation reaction. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the thiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while coupling reactions can form new biaryl compounds.
Scientific Research Applications
2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the trifluoromethyl and thiazole groups make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can provide additional interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-methylbenzoyl)-1,3-thiazole: Lacks the trifluoromethyl group, which can affect its electronic properties and reactivity.
2-Chloro-4-trifluoromethyl-1,3-thiazole: Lacks the 3-methylbenzoyl group, which can affect its binding affinity and selectivity in biological applications.
5-(3-Methylbenzoyl)-4-trifluoromethyl-1,3-thiazole: Lacks the chloro group, which can affect its reactivity in substitution reactions.
Uniqueness
2-Chloro-5-(3-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of all three substituents (chloro, trifluoromethyl, and 3-methylbenzoyl) on the thiazole ring. This combination of substituents provides the compound with distinct electronic properties, reactivity, and binding affinity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H7ClF3NOS |
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Molecular Weight |
305.70 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C12H7ClF3NOS/c1-6-3-2-4-7(5-6)8(18)9-10(12(14,15)16)17-11(13)19-9/h2-5H,1H3 |
InChI Key |
IQTFJSXHURFZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
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